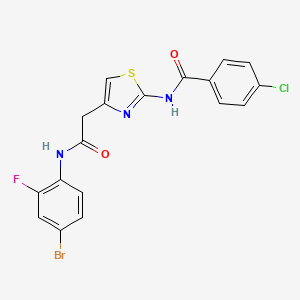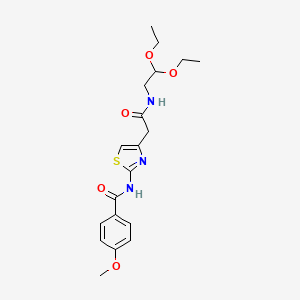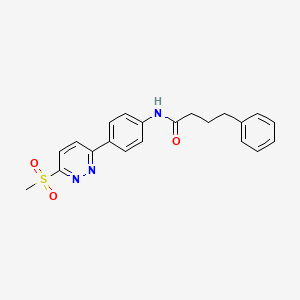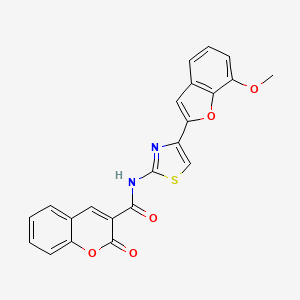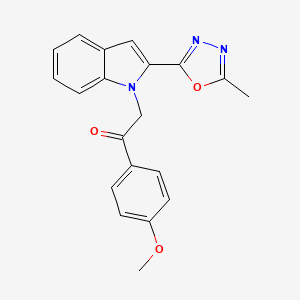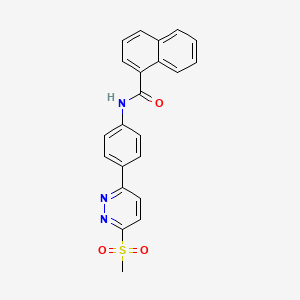
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide
Descripción general
Descripción
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a methylsulfonyl group attached to the pyridazine ring, a phenyl ring, and a naphthyl ring attached via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyridazine, phenyl, and naphthyl rings . The presence of the nitrogen atoms in the pyridazine ring and the oxygen atoms in the amide and sulfonyl groups could result in a polar molecule with potential for hydrogen bonding.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide linkage could undergo hydrolysis under acidic or basic conditions. The pyridazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Mecanismo De Acción
For related compounds, thiazoles (like the one in your query) have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . Additionally, pyridazinone derivatives inhibit calcium ion influx, impacting platelet aggregation . These insights provide context for understanding similar structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide. One of the future directions is the development of this compound as a potential anticancer drug. The potent inhibitory activity of this compound against PKC makes it a promising candidate for the development of novel anticancer drugs. Another future direction is the development of this compound as a potential anti-inflammatory drug. The ability of this compound to inhibit the production of pro-inflammatory cytokines makes it a promising candidate for the development of new anti-inflammatory drugs. Additionally, the neuroprotective properties of this compound make it a potential candidate for the development of neuroprotective drugs.
Aplicaciones Científicas De Investigación
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has potential applications in various fields of scientific research. This compound has been shown to be a potent inhibitor of PKC, which makes it a promising candidate for the development of anticancer drugs. PKC has been shown to play a crucial role in the development and progression of various types of cancer, and the inhibition of PKC activity has been shown to induce apoptosis in cancer cells. In addition to its potential anticancer properties, this compound has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the development of anti-inflammatory drugs.
Safety and Hazards
Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols.
Propiedades
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-29(27,28)21-14-13-20(24-25-21)16-9-11-17(12-10-16)23-22(26)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBZYYVPAIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




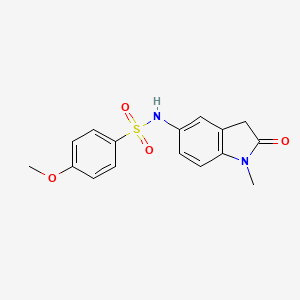
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3304356.png)
![N-(3,5-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304357.png)
![N-(2,4-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B3304360.png)
![N-(4-acetamidophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304366.png)
